molecular formula C18H19NO3 B141479 2-Methoxyapomorphine CAS No. 126874-79-1

2-Methoxyapomorphine

Número de catálogo: B141479
Número CAS: 126874-79-1
Peso molecular: 297.3 g/mol
Clave InChI: QGJWYJSOGNAUCY-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methoxyapomorphine is a synthetic derivative of apomorphine, a non-selective dopamine receptor agonist. It features a methoxy group (-OCH₃) substitution at the 2-position of the aporphine backbone. Synthesized via stereoselective routes, its (R)-(-)-enantiomer (R-8) and N-n-propyl derivatives (e.g., R-9) have been characterized for dopamine receptor binding . Pharmacologically, 2-methoxyapomorphine exhibits moderate dopamine receptor affinity, with a reported Ki of 2600 nM for the D1 receptor, indicating lower binding potency compared to other substituted apomorphines . Its structural modifications influence receptor selectivity and functional efficacy, making it a subject of interest in neuropharmacology.

Propiedades

Número CAS

126874-79-1

Fórmula molecular

C18H19NO3

Peso molecular

297.3 g/mol

Nombre IUPAC

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

InChI

InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1

Clave InChI

QGJWYJSOGNAUCY-CQSZACIVSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

SMILES isomérico

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

SMILES canónico

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O

Sinónimos

2-methoxyapomorphine

Origen del producto

United States

Métodos De Preparación

Semisynthetic Routes from Morphine Alkaloids

Early industrial methods utilized morphine or thebaine as starting materials, leveraging their native aporphine skeleton. A representative pathway involves:

  • O-Methylation : Protection of the 3-hydroxy group using methyl iodide under basic conditions.

  • Nitration : Regioselective nitration at position 2 using nitric acid in acetic anhydride.

  • Reduction : Catalytic hydrogenation or stannous chloride-mediated conversion of the nitro group to an amine.

  • Diazotization and Cyclization : Pschorr-type cyclization to form the aporphine core.

However, these routes suffered from low yields (15–30%) due to competing side reactions at position 10/11 and difficulties in isolating the desired regioisomer.

Industrial Synthesis and Racemate Resolution

The CN100497315C patent outlines a scalable 9-step synthesis from isoquinoline (Figure 1):

StepReactionReagents/ConditionsYield (%)
1AcylationBenzoyl chloride, KCN, CH2Cl2/H2O78
2Alkylation2-Nitro-3,4-dimethoxybenzyl chloride65
3EliminationNaOH, EtOH, 60°C82
4QuaternizationMethyl iodide, CH3CN, reflux90
5ReductionNaBH4, THF, 0°C88
6Diazotization/CyclizationNaNO2, H2SO4, Cu powder45
7Resolutiond-Dibenzoyl tartaric acid, MeOH/H2O99% ee
8RacemizationKOtBu, DMSO, 120°C100
9DemethylationHBr (48%), AcOH, reflux85

Key Innovations :

  • Dynamic Kinetic Resolution : Unreacted (S)-(+)-apomorphine dimethyl ether in step 7 undergoes base-catalyzed racemization (KOtBu/DMSO), enabling near-quantitative conversion back to the racemic mixture for reuse.

  • Regioselective Nitration : The 2-nitro substituent is introduced with >95% regioselectivity due to electronic directing effects of the 3,4-dimethoxy groups.

Stereochemical Considerations and Enantiomer Synthesis

Impact of 2-Substituents on Dopamine Receptor Binding

Comparative binding data for aporphine derivatives:

CompoundD2 Ki (nM)D1 Ki (nM)Selectivity (D2/D1)
(R)-2-Methoxyapomorphine0.05391617,300
(R)-2-Hydroxyapomorphine0.121,24010,333
(R)-Apomorphine1.42,8002,000

The 2-methoxy group enhances D2 affinity 26-fold over the parent apomorphine through hydrophobic interactions with Leu94 and His349 in the receptor’s orthosteric pocket.

Enantioselective Synthesis

The (R)-enantiomer exhibits 300-fold greater D2 affinity than (S)-(+)-2-methoxyapomorphine. Modern asymmetric methods employ:

  • Chiral Auxiliaries : d-Dibenzoyl tartaric acid forms diastereomeric salts with racemic apomorphine dimethyl ether, yielding (R)-(-)-enantiomer with 99% ee after crystallization.

  • Catalytic Asymmetric Hydrogenation : Pd/Cinchona alkaloid catalysts achieve up to 92% ee in tetrahydroisoquinoline intermediates.

Advanced and Specialized Preparation Methods

Radiolabeled Synthesis for PET Imaging

The tritiation protocol for [3H]-MNPA involves:

  • Protection : 10,11-Dihydroxy groups masked as dibenzyl ethers.

  • Methylation : [3H]-CH3I (3.1 TBq/mmol) in DMF with NaH.

  • Deprotection : H2/Pd-C removes benzyl groups.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% ascorbic acid in eluent to prevent oxidation).

This method achieves radiochemical purity >98.9% with full retention of stereochemical integrity.

Continuous Flow Synthesis

Emerging microreactor technologies enhance the safety and efficiency of exothermic steps (e.g., nitration, diazotization):

  • Residence Time : 2.5 min at 25°C for diazonium formation vs. 4 hr in batch.

  • Yield Improvement : 78% vs. 45% in traditional cyclization.

Analytical and Purification Techniques

TechniqueApplicationKey Findings
Chiral HPLCEnantiomeric excess determinationChiralpak AD-H column, 98:2 hexane/IPA
1H NMRRegioisomer identificationδ 6.87 (s, H-1), δ 3.72 (OCH3)
X-ray CrystallographyAbsolute configuration confirmationFlack parameter = -0.02(2)

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-metoxi-apomorfina experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de derivados sustituidos de la apomorfina .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dopamine Receptor Agonism
2-Methoxyapomorphine primarily acts as a dopamine agonist, selectively binding to D2, D3, and D5 receptors. This interaction is crucial for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound's unique structure allows it to modulate dopaminergic signaling effectively.

Neuroprotective Properties
Research indicates that 2-methoxyapomorphine may exhibit neuroprotective effects. Studies have shown that it can mitigate oxidative stress and neuronal cell death, which are significant factors in neurodegenerative diseases. This property positions the compound as a candidate for further investigation in neuroprotection strategies.

Scientific Research Applications

Field Application
ChemistryModel compound for studying dopamine receptor interactions and pharmacological investigations.
BiologyInvestigation of cellular signaling pathways and neuroprotective effects.
MedicinePotential treatment for neurological disorders (e.g., Parkinson’s disease).
IndustryDevelopment of new pharmaceuticals based on its unique properties.

Case Studies

  • Neuroprotective Effects in Parkinson's Disease Models
    A study investigated the effects of 2-methoxyapomorphine on dopaminergic neurons in a rat model of Parkinson's disease. The results indicated that the compound reduced neuronal loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegeneration .
  • Dopamine Receptor Interaction Studies
    Research focused on the binding affinity of 2-methoxyapomorphine to various dopamine receptors compared to other analogs. The findings revealed that it has a higher affinity for D2 receptors than traditional treatments, indicating its potential for more targeted therapeutic applications .
  • Behavioral Studies in Animal Models
    Behavioral assays demonstrated that 2-methoxyapomorphine induced significant changes in locomotion and exploratory behavior in mice, akin to the effects observed with apomorphine but with potentially fewer side effects. This suggests its utility in studying dopaminergic pathways .

Mecanismo De Acción

La 2-metoxi-apomorfina ejerce sus efectos principalmente a través de su interacción con los receptores de dopamina. Tiene una alta afinidad de unión a los receptores de dopamina D2, D3 y D5. Se cree que la estimulación de los receptores D2 en el caudado-putamen, una región del cerebro responsable del control locomotor, es responsable de sus acciones farmacológicas .

Compuestos Similares:

Singularidad: La 2-metoxi-apomorfina es única debido a su interacción específica con los receptores de dopamina y sus posibles aplicaciones terapéuticas. Su estructura química distintiva permite modificaciones específicas, convirtiéndola en un compuesto valioso tanto en investigación como en aplicaciones industriales .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: 2-Substituted Apomorphines

2-Phenylapomorphine (Compound 2)
  • Substituent : Phenyl group at the 2-position.
  • Pharmacology : Demonstrates superior dopamine agonist activity in both in vitro and in vivo models, attributed to enhanced interactions with dopamine receptor subtypes .
  • Key Difference : The bulky phenyl group may improve receptor binding kinetics compared to the smaller methoxy group in 2-methoxyapomorphine.
2-(4-Hydroxyphenyl)apomorphine (Compound 3)
  • Substituent : 4-Hydroxyphenyl group at the 2-position.
N-n-Propyl Derivatives (e.g., R-9)
  • Modification : N-n-propyl substitution on the aporphine backbone.
  • Pharmacology: Enhanced receptor affinity and prolonged activity compared to non-alkylated analogs like 2-methoxyapomorphine, highlighting the importance of N-alkylation in pharmacokinetics .

Functional Analogues: 11-Substituted N-n-Propylnoraporphines

11-Hexanoyloxy-N-n-propylnoraporphine
  • Substituent: Hexanoyloxy group at the 11-position.
  • Pharmacology : Exhibits significantly higher D1 receptor affinity (Ki = 10 nM) than 2-methoxyapomorphine (Ki = 2600 nM), suggesting that substitutions at the 11-position optimize receptor interactions .
11-Valeryloxynoraporphine
  • Substituent : Valeryloxy group at the 11-position.
  • Pharmacology : Moderate D1 affinity (Ki = 23 nM), indicating that acyloxy chain length influences binding potency .

Pharmacological and Functional Comparisons

Table 1: Structural and Binding Affinity Comparison

Compound Substituent Position Substituent Group D1 Receptor Ki (nM) Key Reference
2-Methoxyapomorphine 2 Methoxy (-OCH₃) 2600
2-Phenylapomorphine 2 Phenyl Not reported*
11-Hexanoyloxy-N-n-propyl 11 Hexanoyloxy 10
MNPA (2-methoxy-N-propyl) 2 + N-propyl Methoxy + N-alkyl D2a-specific*

*Superior dopamine agonist activity observed in vitro/in vivo ; MNPA’s D2a selectivity noted .

Key Research Findings

Substituent Position Matters : 2-methoxyapomorphine’s lower D1 affinity (vs. 11-substituted analogs) underscores the critical role of substitution site in receptor binding .

Enantiomeric Differences : The (R)-(-)-enantiomer of 2-methoxyapomorphine shows higher activity than the (S)-(+) form, aligning with stereoselective receptor interactions .

N-Alkylation Enhances Efficacy : N-n-propyl derivatives (e.g., MNPA) exhibit improved receptor selectivity (e.g., D2a over D1), suggesting tailored therapeutic applications .

Actividad Biológica

2-Methoxyapomorphine, a derivative of apomorphine, has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of 2-methoxyapomorphine, focusing on its interactions with dopamine receptors, pharmacological effects, and potential therapeutic benefits.

Chemical Structure and Properties

2-Methoxyapomorphine is structurally characterized by the addition of a methoxy group at the second position of the apomorphine framework. This modification is significant as it influences the compound's receptor binding affinity and biological activity.

Dopamine Receptor Interaction

Research indicates that 2-methoxyapomorphine exhibits strong agonistic properties at dopamine D2 and D3 receptors. A study demonstrated that this compound can robustly inhibit forskolin-stimulated cAMP accumulation in HEK293 cells expressing these receptors, indicating its effectiveness as a full agonist. Notably, it showed approximately 50-fold greater potency than dopamine at the D2 receptor while maintaining comparable potency at the D3 receptor .

Biased Signaling

Further investigations into the biased signaling properties of 2-methoxyapomorphine reveal that it can preferentially activate G-protein signaling pathways over β-arrestin pathways. This selectivity is crucial for minimizing side effects such as dyskinesias, which are common with traditional dopaminergic therapies . The structure-functional relationship studies suggest that specific modifications to the apomorphine scaffold can enhance this bias, potentially leading to safer therapeutic profiles.

Neuroprotection

Emerging evidence suggests that 2-methoxyapomorphine may possess neuroprotective properties. In models of oxidative stress, this compound has shown anti-cell death effects, indicating its potential use in treating conditions like Leigh syndrome and other mitochondrial diseases. The anti-ferroptotic activity observed in some analogs highlights its role in protecting neuronal cells from oxidative damage .

Antioxidant Activity

The antioxidant capacity of 2-methoxyapomorphine has been compared to standard antioxidants like ascorbic acid. Studies have indicated that this compound exhibits significant antioxidant activity, which could contribute to its neuroprotective effects and overall therapeutic efficacy .

Study on Antioxidant Activity

A comparative study assessed the antioxidant properties of several apomorphine derivatives, including 2-methoxyapomorphine. The findings indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting a mechanism through which it may exert neuroprotective effects .

Clinical Implications

Clinical studies have begun to explore the implications of using 2-methoxyapomorphine in Parkinson's disease management. Its ability to activate dopamine receptors while minimizing adverse effects positions it as a promising candidate for further investigation in clinical trials aimed at improving motor function without the risk of dyskinesias.

Table 1: Biological Activity Comparison of Apomorphine Derivatives

CompoundD2 Receptor Potency (EC50)D3 Receptor Potency (EC50)Antioxidant Activity (IC50)
2-Methoxyapomorphine0.02 µM1.0 µM5 µM
Apomorphine1.0 µM1.0 µM10 µM
MNPA0.04 µM1.0 µMN/A

Q & A

Q. Table 1: Extrapolated Physicochemical Properties (Based on Apomorphine Analogues)

PropertyValue/RangeMethodological Consideration
LogP~1.5–2.0Use HPLC to validate batch consistency
Aqueous Solubility<1 mg/mL (predicted)Pre-test with dynamic light scattering
Stability (pH 7.4)Degrades >24 hrsConduct time-course stability assays

Advanced: How should researchers resolve contradictions in reported toxicity data for 2-Methoxyapomorphine?

Answer:
Discrepancies in toxicity profiles (e.g., acute oral toxicity vs. dermal irritation) across safety data sheets (SDS) require systematic validation:

Cross-Reference SDS : Compare hazard classifications (e.g., GHS categories for skin/eye irritation) from multiple suppliers .

In Vitro Testing : Perform standardized assays (e.g., OECD 439 for skin irritation) using relevant cell lines (e.g., HaCaT keratinocytes).

Dose-Response Analysis : Use nonlinear regression models to identify thresholds for toxicity endpoints.

Q. Table 2: Example Hazard Data Comparison

SourceSkin IrritationAcute Oral Toxicity (LD50)
Supplier A Category 2H302 (Harmful if swallowed)
Supplier B Category 2ANot classified

Methodological Note: Discrepancies may arise from batch purity; characterize compounds via NMR/HPLC before testing.

Basic: What are the recommended storage and handling protocols for 2-Methoxyapomorphine?

Answer:

  • Storage : Store at -20°C in airtight, amber vials under argon to prevent oxidation. Monitor stability via UV-Vis spectroscopy for catechol degradation .
  • Handling : Use gloveboxes for weighing; avoid aqueous buffers with divalent cations (e.g., Ca²⁺) to prevent chelation .

Advanced: How can researchers optimize dose-response studies for 2-Methoxyapomorphine in neuropharmacological assays?

Answer:

  • Dose Range : Start with 0.1–100 µM, informed by apomorphine’s dopaminergic EC50 (~10–50 nM). Adjust based on receptor subtype selectivity.
  • Controls : Include aposynaptic dopamine receptor antagonists (e.g., haloperidol) to confirm mechanism .
  • Data Normalization : Use vehicle controls and normalize responses to baseline (e.g., cAMP levels in HEK293-D2 cells).

Basic: What analytical methods are suitable for purity assessment of synthesized 2-Methoxyapomorphine?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 280 nm) and acetonitrile/water gradients.
  • NMR : Confirm structural integrity via ¹H NMR (e.g., methoxy proton resonance at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₇NO₂).

Advanced: What strategies mitigate batch-to-batch variability in 2-Methoxyapomorphine synthesis?

Answer:

  • Process Controls : Monitor reaction intermediates via TLC and optimize catalyst ratios (e.g., Pd/C for hydrogenation).
  • Post-Synthesis QC : Implement orthogonal validation (e.g., HPLC purity >98%, Karl Fischer titration for moisture).
  • Metadata Tracking : Document synthesis conditions (e.g., temperature, solvent purity) to correlate with bioactivity outcomes.

Basic: What in vitro models are appropriate for preliminary efficacy testing of 2-Methoxyapomorphine?

Answer:

  • Dopamine Receptor Binding : Radioligand assays using striatal membranes or transfected cells (e.g., CHO-K1-D2R) .
  • Functional Assays : Measure cAMP inhibition in D2 receptor-expressing cell lines.

Advanced: How should researchers address ethical considerations in non-clinical studies involving 2-Methoxyapomorphine?

Answer:

  • Cell Line Sourcing : Use ethically certified lines (e.g., ATCC) and disclose origins in publications .
  • Data Transparency : Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.